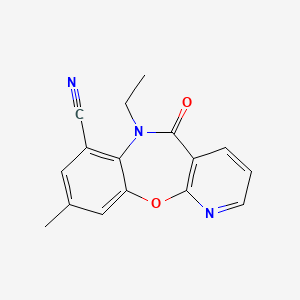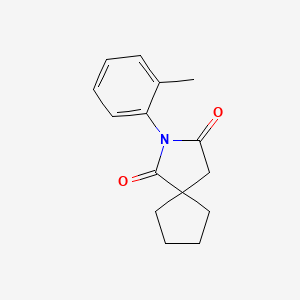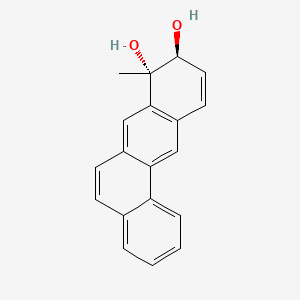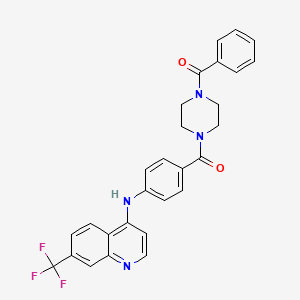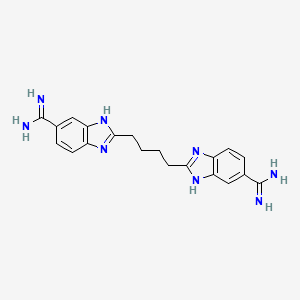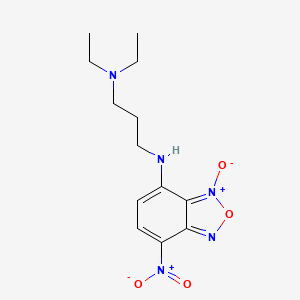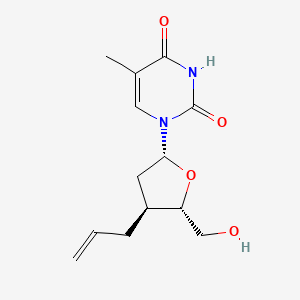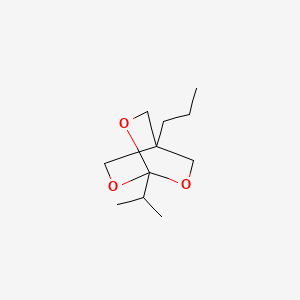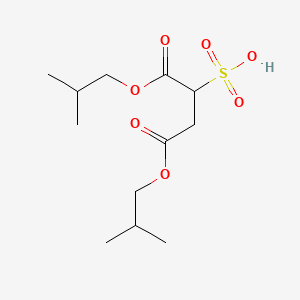
Diisobutyl sulfosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutyl sulfosuccinate is a chemical compound with the molecular formula C12H21NaO7S. It is commonly used as a surfactant due to its excellent wetting, emulsifying, and dispersing properties . This compound is also known by other names such as sodium this compound and is widely utilized in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisobutyl sulfosuccinate is synthesized through a two-step process involving esterification and sulfonation reactions. The first step involves the esterification of maleic anhydride with isobutanol to form diisobutyl maleate. This reaction is typically carried out in the presence of a catalyst under controlled temperature conditions .
The second step involves the sulfonation of diisobutyl maleate with sodium bisulfite to produce this compound. This reaction is also carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diisobutyl sulfosuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also be carried out on this compound to yield reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Diisobutyl sulfosuccinate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of diisobutyl sulfosuccinate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is particularly useful in emulsification, where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases .
Comparaison Avec Des Composés Similaires
Diisobutyl sulfosuccinate can be compared with other similar compounds such as dioctyl sulfosuccinate and diethylhexyl sulfosuccinate. While all these compounds share similar surfactant properties, this compound is unique due to its specific molecular structure, which imparts distinct wetting and emulsifying characteristics .
List of Similar Compounds
- Dioctyl sulfosuccinate
- Diethylhexyl sulfosuccinate
- Sodium docusate
Each of these compounds has its own unique properties and applications, making this compound a valuable addition to the family of sulfosuccinate surfactants .
Propriétés
Numéro CAS |
88-48-2 |
|---|---|
Formule moléculaire |
C12H22O7S |
Poids moléculaire |
310.37 g/mol |
Nom IUPAC |
1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C12H22O7S/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4/h8-10H,5-7H2,1-4H3,(H,15,16,17) |
Clé InChI |
NNARPPSIYMCXMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
